

A Comparative Computational Analysis of 4-Nitropyrazole and Its Energetic Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitropyrazole

Cat. No.: B043035

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical and energetic properties of **4-Nitropyrazole** and related nitro-containing heterocyclic compounds. The data presented herein is a synthesis of experimental findings and computational studies, designed to offer an objective overview for researchers in energetic materials and medicinal chemistry.

Introduction to 4-Nitropyrazole

4-Nitropyrazole is a heterocyclic organic compound that serves as a foundational structure for a range of energetic materials and has potential applications in pharmaceuticals.^{[1][2][3]} Its properties are often compared with other nitropyrazoles, such as 3-Nitropyrazole and various dinitro- and trinitropyrazole isomers, to understand the structure-property relationships that govern their stability and energetic performance.^[4] Computational methods, particularly Density Functional Theory (DFT), have been extensively employed to predict and analyze the properties of these compounds.^{[5][6]}

Physicochemical Properties

The physical and chemical characteristics of **4-Nitropyrazole** and its common alternatives are summarized below. These properties are crucial for determining the handling, storage, and application of these materials.

Property	4-Nitropyrazole	3-Nitropyrazole	3,4-Dinitropyrazole (3,4-DNP)	3,5-Dinitropyrazole (3,5-DNP)
Molecular Formula	C ₃ H ₃ N ₃ O ₂ [1]	C ₃ H ₃ N ₃ O ₂ [7]	C ₃ H ₂ N ₄ O ₄	C ₃ H ₂ N ₄ O ₄
Molecular Weight (g/mol)	113.07[1]	113.08[8]	158.07	158.07
Melting Point (°C)	160-164[1][9]	173-175[10]	84	296 (decomp.) [11]
Boiling Point (°C)	323[1]	334[10]	-	-
Density (g/cm ³)	1.553[1]	1.552[10]	1.81	1.7-1.8
Appearance	White/Crystalline Powder[1]	Light brown powder[10]	Colorless crystals[12]	-

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of nitropyrazoles. Key experimental data from Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are presented below.

Spectroscopy	4-Nitropyrazole	3-Nitropyrazole
FT-IR (KBr, cm ⁻¹)	3186 (N-H), 1526 & 1353 (NO ₂)[13]	-
¹ H NMR (DMSO-d ₆ , δ ppm)	8.26 (d, 1H), 6.76 (d, 1H)[13]	-
¹³ C NMR	Data available[14]	Data available
¹⁵ N NMR	Computationally studied[15]	Computationally studied[15]
Raman Spectra	Data available[13]	Data available[8]

Energetic Properties: A Comparative Overview

The primary interest in nitropyrazoles lies in their application as energetic materials. The following tables compare key experimental and computationally predicted energetic properties.

Experimental Energetic Properties

Property	4-Nitropyrazole	3,4-Dinitropyrazole (3,4-DNP)	3,5-Dinitropyrazole (3,5-DNP)
Detonation Velocity (km/s)	6.68[16]	8.24	-
Detonation Pressure (GPa)	18.81	28.8[17]	-
Impact Sensitivity (cm)	-	47.7 ("go" measurement)[11]	19.2 ("go" measurement)[11]

Computational Energetic Properties (DFT Studies)

Computational chemistry provides valuable insights into the potential performance of energetic materials before their synthesis.[17]

Property	4-Nitropyrazole	3,4-Dinitropyrazole (3,4-DNP)	3,5-Dinitropyrazole (3,5-DNP)	3,4,5-Trinitropyrazole (TNP)
Heat of Formation (kJ/mol)	-	176.6 (experimental) [12]	-	-
Detonation Velocity (km/s)	-	-	-	-
Detonation Pressure (GPa)	-	-	-	-
Oxygen Balance (%)	-	-30.4[18]	-30.4[18]	-

Note: Comprehensive computational data for **4-Nitropyrazole**'s energetic properties were not consistently available in the initial search results. The table highlights the types of data typically calculated for related compounds.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are summaries of methodologies cited for the synthesis and characterization of nitropyrazoles.

Synthesis of 4-Nitropyrazole

A common method for the synthesis of **4-Nitropyrazole** is the direct nitration of pyrazole.[\[19\]](#)

Protocol:

- Preparation of Nitrating Agent: A mixture of fuming nitric acid (90%) and fuming sulfuric acid (20%) is prepared.[\[16\]](#)[\[19\]](#)
- Reaction: Pyrazole is first reacted with concentrated sulfuric acid to form pyrazole sulfate. The prepared nitrating agent is then added to this mixture.[\[19\]](#)
- Reaction Conditions: The reaction is typically carried out at a controlled temperature, for instance, 50°C for 1.5 hours, to achieve a high yield.[\[19\]](#)
- Work-up: The reaction mixture is then quenched, neutralized, and the product is extracted using a suitable solvent.[\[14\]](#)
- Purification: The crude product is purified, often by recrystallization from a solvent mixture like ether/hexane, to yield a white crystalline solid.[\[13\]](#)

Computational Analysis Methodology

Quantum chemical calculations are widely used to predict the properties of nitropyrazoles.[\[17\]](#)
[\[13\]](#)[\[15\]](#)

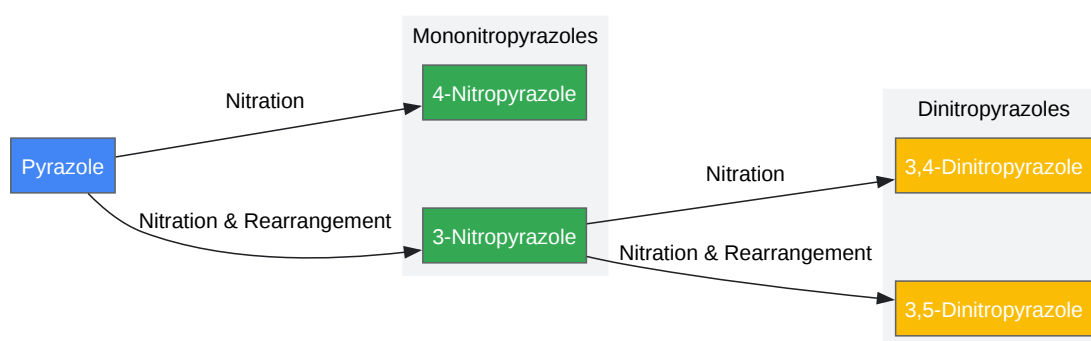
Protocol (DFT Calculations):

- Software: Gaussian 03 or similar quantum chemistry software packages are used.[\[17\]](#)[\[13\]](#)

- Method: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly employed.[17][5]
- Basis Set: A basis set such as aug-cc-pVDZ or 6-311++G(d,p) is typically used for geometry optimization and frequency calculations.[17][13]
- Property Calculation:
 - Energetic Properties: Detonation velocity and pressure are often calculated using empirical equations like the Kamlet-Jacobs equations.[17]
 - Spectroscopic Properties: NMR chemical shifts can be calculated using methods like GIAO (Gauge-Invariant Atomic Orbital).[5][15]

Logical Comparison of Nitropyrazole Isomers

The following diagram illustrates the relationship between pyrazole and its mono- and di-nitro derivatives, highlighting the progression of nitration and the resulting isomers.

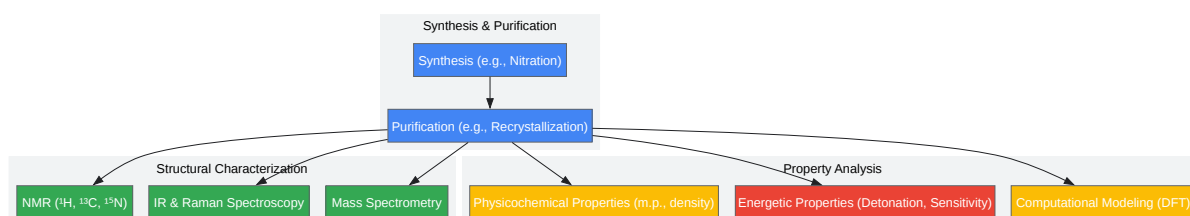


[Click to download full resolution via product page](#)

Caption: Nitration pathways from pyrazole to key nitropyrazole derivatives.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and analysis of a novel nitropyrazole compound is depicted below.



[Click to download full resolution via product page](#)

Caption: General workflow for nitropyrazole synthesis and analysis.

Conclusion

The computational analysis of **4-Nitropyrazole** and its derivatives reveals significant insights into their potential as energetic materials. Structure-property relationships are evident, with the number and position of nitro groups profoundly influencing properties such as density, detonation velocity, and thermal stability. While **4-Nitropyrazole** itself is a valuable intermediate, its dinitro- and trinitro- counterparts exhibit more potent energetic characteristics. [4] The continued synergy of experimental synthesis and computational modeling will be instrumental in designing and discovering next-generation energetic materials with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. innospk.com [innospk.com]
- 3. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CAS 26621-44-3: 3-Nitropyrazole | CymitQuimica [cymitquimica.com]
- 8. 3-Nitropyrazole | C₃H₃N₃O₂ | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Nitropyrazole [chembk.com]
- 10. innospk.com [innospk.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. acrhem.org [acrhem.org]
- 14. researchgate.net [researchgate.net]
- 15. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Page loading... [wap.guidechem.com]

- To cite this document: BenchChem. [A Comparative Computational Analysis of 4-Nitropyrzole and Its Energetic Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043035#computational-analysis-of-4-nitropyrzole-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com